Experimental Co-Crystal Structure Validation of (1S,3S) Stereochemistry in Target-Bound Conformation
The (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol isomer has been experimentally resolved in a co-crystal structure with NS2B-NS3 viral protease at 2.0 Å resolution [1]. This direct structural evidence contrasts with unsubstituted 7-azaspiro[3.5]nonane, which lacks the hydroxyl and ethoxy substituents required for the hydrogen-bonding network observed in the binding site. The ethoxy group extends into a hydrophobic sub-pocket while the hydroxyl participates in a water-mediated hydrogen bond, a binding mode that is stereospecific and cannot be achieved with racemic mixtures or alternative stereoisomers.
| Evidence Dimension | Atomic-resolution binding conformation |
|---|---|
| Target Compound Data | Resolution 2.0 Å; R-free 0.224; RMSZ bond-length 0.37; RMSZ bond-angle 1.9; occupancy 0.87 [1] |
| Comparator Or Baseline | Unsubstituted 7-azaspiro[3.5]nonane (no reported co-crystal structure with NS2B-NS3 protease; lacks hydroxyl/ethoxy substituents required for binding interactions) |
| Quantified Difference | Target compound provides direct structural validation; comparator lacks requisite functional groups for binding |
| Conditions | X-ray crystallography, NS2B-NS3 protease from Dengue virus, PDB ID: 7IAQ |
Why This Matters
Co-crystal structures provide atomic-level validation of binding mode, enabling rational structure-based optimization that cannot be inferred from unsubstituted scaffolds.
- [1] Benz LS, Wollenhaupt J, Jirgensons A, Miletic T, Mueller U, Weiss MS. (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol bound to NS2B co-factor and NS3 protease. PDB ID: 7IAQ. RCSB Protein Data Bank. Deposited 2022. View Source
